Stepholidine

Dopamine receptor pharmacology cAMP signaling Receptor functional selectivity

l-Stepholidine (l-SPD) is a tetrahydroprotoberberine alkaloid with a unique D1 partial agonist/D2 antagonist dual profile. Unlike single-target agents (SKF-38393, raclopride) or analogs (l-THP), l-SPD's rigid tetracyclic scaffold is essential for dopamine receptor engagement—de-rigidification abolishes binding. It serves as the benchmark for corticolimbic-selective Fos expression (clozapine-like pattern) and is validated in 6-OHDA-lesioned Parkinson's models, L-DOPA-induced dyskinesia, and addiction reinstatement paradigms. Procure with confidence for SAR studies exploring C-3/C-9 substitution effects on D1/D3 selectivity.

Molecular Formula C19H21NO4
Molecular Weight 327.4 g/mol
CAS No. 16562-13-3
Cat. No. B1681138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStepholidine
CAS16562-13-3
SynonymsStepholidine;  L-Stepholidine;  (-)-Stepholidine;  S-Stepholidine.
Molecular FormulaC19H21NO4
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)O
InChIInChI=1S/C19H21NO4/c1-23-18-8-12-5-6-20-10-14-11(3-4-16(21)19(14)24-2)7-15(20)13(12)9-17(18)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3/t15-/m0/s1
InChIKeyJKPISQIIWUONPB-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





l-Stepholidine (CAS 16562-13-3) Procurement Guide: A Tetrahydroprotoberberine Alkaloid with Dual D1 Partial Agonist/D2 Antagonist Profile


l-Stepholidine (l-SPD; CAS 16562-13-3) is a naturally occurring tetrahydroprotoberberine (THPB) alkaloid originally isolated from the Chinese herb Stephania intermedia [1]. It exhibits a distinctive polypharmacological profile characterized by dopamine D1 receptor partial agonism and D2 receptor antagonism, a functional duality that distinguishes it from conventional antipsychotics and dopamine receptor ligands [2]. Structurally, the rigid tetracyclic THPB framework of l-SPD is essential for maintaining affinity at dopamine receptors; de-rigidification results in decreased binding across all dopamine receptor subtypes evaluated, underscoring the scaffold's critical role in target engagement [3].

Why l-Stepholidine Cannot Be Readily Substituted by Other THPB Alkaloids or Conventional Dopamine Ligands


Procurement decisions involving l-stepholidine require careful differentiation from close structural analogs and alternative dopamine receptor ligands. Within the THPB class, even structurally similar compounds such as l-tetrahydropalmatine (l-THP) and THPB-18 exhibit distinct pharmacological fingerprints. For instance, the enantiomer d-THP has been shown to possess no measurable affinity for dopamine receptors, whereas l-THP displays markedly weaker potency than l-SPD [1]. Furthermore, among C-3 alkoxylated and C-3/C-9 dialkoxylated derivatives of l-SPD, significant variations in D1 versus D3 receptor selectivity have been documented, demonstrating that minor structural modifications can fundamentally alter receptor binding profiles [2]. Conventional D1-selective agonists (e.g., SKF-38393) and D2-selective antagonists (e.g., raclopride) lack the dual-target functional signature of l-SPD, which confers a unique efficacy profile in addiction and psychosis models that cannot be replicated by single-target agents [3]. These functional and stereochemical constraints establish that l-SPD is not interchangeable with other in-class compounds, and that substitution carries a high risk of divergent experimental outcomes.

Quantitative Differentiation Evidence for l-Stepholidine (CAS 16562-13-3) Versus Comparators


D1/D2 Functional Duality: cAMP Inhibition Potency Differentiates l-SPD from D1-Selective and D2-Selective Reference Compounds

l-SPD simultaneously inhibits dopamine-induced cAMP accumulation in HEK293 cells expressing dopamine D1, D2, and D5 receptors with IC50 values of 20.5 nM, 128 nM, and 27 nM, respectively . This contrasts with the selective D1 agonist SKF-38393, which stimulates cAMP production, and the selective D2 antagonist raclopride, which antagonizes D2-mediated cAMP inhibition without affecting D1 signaling. The dual inhibitory action of l-SPD on both Gs-coupled (D1/D5) and Gi-coupled (D2) receptor pathways is mechanistically distinct from any single-target reference agent.

Dopamine receptor pharmacology cAMP signaling Receptor functional selectivity Antipsychotic drug discovery

Receptor Binding Affinity Profile: Comparative Ki Values Distinguish l-SPD from l-CSL and Other THPB Derivatives

l-SPD binds to dopamine D1, D2, D3, D4, and D5 receptors with Ki values of 5.1 nM, 11.6 nM, 24 nM, 1,450 nM, and 5.8 nM, respectively [1]. This profile differs markedly from l-12-chloroscoulerine (l-CSL), a closely related THPB analog with a chloro substituent at C12, which exhibits Ki values of 5.1 nM for both D1 and D2 receptors [2]. The D2/D1 Ki ratio for l-SPD is 2.3, whereas l-CSL shows a D2/D1 Ki ratio of 1.0, indicating that l-CSL is equipotent at D1 and D2, while l-SPD maintains slight D1 preference.

Receptor binding affinity Dopamine receptor subtypes THPB SAR Competitive binding assay

In Vivo Behavioral Efficacy: l-SPD Abolishes D1/D2 Agonist-Induced Striatal Firing Variations Unlike Single-Target Agents

In unilateral 6-hydroxydopamine (6-OHDA)-lesioned rats, the D1 agonist SKF-38393, D2 agonist LY171555, and D1/D2 agonist apomorphine each induced marked variations in globus pallidus (GP) neuron firing rates (87.1 ± 17.8%, 55.1 ± 15.7%, and 62.1 ± 16.7% change, respectively). Pretreatment with l-SPD (2 mg/kg, i.v.) completely abolished these firing variations, normalizing GP neuron activity [1]. In control (unlesioned) rats, l-SPD (4 mg/kg, i.v.) readily reversed the firing alterations induced by all three agonists [2].

Electrophysiology 6-OHDA lesion model Parkinson's disease Dopamine receptor supersensitivity

Addiction Model Efficacy: l-SPD Attenuates Heroin and Cocaine Self-Administration at Doses That Do Not Impair Locomotor Activity

In rat models of opioid and psychostimulant addiction, l-SPD demonstrates dose-dependent attenuation of drug-seeking behavior. For heroin, l-SPD at 2.5, 5, and 10 mg/kg (i.p.) significantly attenuated self-administration and cue-induced reinstatement without affecting locomotor activity [1]. For cocaine, l-SPD significantly reduced cue-induced reinstatement of cocaine seeking in a dose-related manner and significantly reduced break points for cocaine reward on a progressive-ratio schedule [2]. This contrasts with selective D2 antagonists such as haloperidol, which produce catalepsy and extrapyramidal side effects at doses that reduce drug-seeking behavior, and with D1 agonists, which may themselves possess abuse liability.

Addiction neuroscience Drug self-administration Cue-induced reinstatement Relapse prevention

Antipsychotic-Like Profile: l-SPD Mimics Clozapine's Corticolimbic Fos Expression Pattern, Distinct from Haloperidol

In Fos expression mapping studies in rats, l-SPD preferentially increased Fos expression in corticolimbic areas, including the medial prefrontal cortex and nucleus accumbens, while producing minimal Fos induction in the dorsolateral striatum—a pattern that closely mimics the atypical antipsychotic clozapine [1]. In contrast, the typical antipsychotic haloperidol induced robust Fos expression throughout the striatum, including the dorsolateral region associated with extrapyramidal motor side effects. Preliminary clinical trials indicate that l-SPD improves both positive and negative symptoms of schizophrenia without producing significant extrapyramidal side effects [2].

Schizophrenia Fos immunohistochemistry Atypical antipsychotic Extrapyramidal side effects

Brain Penetration and Bioavailability: l-SPD Exhibits Good CNS Access but Requires Consideration of First-Pass Metabolism

Pharmacokinetic studies in rats demonstrate that l-SPD exhibits good brain penetration, with measurable brain concentrations achieved following systemic administration [1]. However, oral bioavailability is limited due to extensive pre-systemic glucuronidation and sulphation. Microdialysis studies confirm that l-SPD crosses the blood-brain barrier effectively, but future development efforts for oral dosing should incorporate strategies to protect against phase II metabolism [2]. This contrasts with some THPB analogs that show poor brain penetration due to higher polarity or efflux transporter susceptibility.

Pharmacokinetics Blood-brain barrier Oral bioavailability Microdialysis

Recommended Application Scenarios for l-Stepholidine (CAS 16562-13-3) Based on Quantitative Differentiation Evidence


Investigating Dual D1/D2 Modulation in Parkinson's Disease Models with Dopamine Receptor Supersensitivity

l-SPD is particularly suited for Parkinson's disease research utilizing unilateral 6-OHDA-lesioned rodent models, where its dual D1 partial agonistic and D2 antagonistic actions normalize aberrant firing of globus pallidus neurons induced by both D1 and D2 agonists [1]. Unlike SKF-38393, which acts solely on D1 receptors, or LY171555, which targets only D2 receptors, l-SPD abolishes firing variations elicited by either agonist class, making it a valuable tool for probing the functional consequences of dopamine receptor supersensitivity states without confounding pathway-specific effects [2]. Additionally, l-SPD has been shown to elicit anti-dyskinesia effects in preclinical models, suggesting utility in L-DOPA-induced dyskinesia research [3].

Addiction Relapse Research Requiring Attenuation of Drug-Seeking Behavior Without Motor Impairment

l-SPD is a compelling candidate for addiction studies focused on cue-induced reinstatement and drug self-administration paradigms for opioids (heroin), psychostimulants (cocaine, MDPV), and other substances of abuse [1]. Its efficacy at doses that do not impair locomotor activity distinguishes it from conventional D2 antagonists such as haloperidol, which induce catalepsy and extrapyramidal motor deficits at doses required to reduce drug-seeking behavior [2]. This separation between therapeutic and motor-impairing effects enables clean interpretation of behavioral outcomes in relapse models and supports its use in studies of methamphetamine and morphine conditioned place preference as well [3].

Atypical Antipsychotic Mechanism-of-Action Studies Using Fos Expression Mapping

l-SPD serves as a reference compound for atypical antipsychotic mechanism studies due to its clozapine-like Fos expression pattern—preferential activation of corticolimbic regions (medial prefrontal cortex, nucleus accumbens) with minimal induction in the dorsolateral striatum [1]. This neuroanatomical signature correlates with efficacy against both positive and negative schizophrenia symptoms and reduced extrapyramidal side effect liability, as supported by preliminary clinical trial data [2]. Researchers investigating novel antipsychotic candidates or seeking to benchmark the atypical versus typical antipsychotic profile of test compounds can utilize l-SPD as a positive control for corticolimbic selectivity and a comparator against haloperidol-induced pan-striatal Fos activation [3].

Dopamine Receptor Polypharmacology and THPB Scaffold SAR Studies

The rigid tetracyclic THPB framework of l-SPD is essential for maintaining affinity at dopamine D1, D2, and D3 receptors; de-rigidification results in decreased affinity across all dopamine receptor subtypes evaluated [1]. l-SPD thus serves as a parent scaffold for structure-activity relationship (SAR) studies exploring C-3 alkoxylation, C-9 alkoxylation, and C-12 bromination modifications to tune D1 versus D3 selectivity and D2/D1 affinity ratios [2]. Comparative studies with l-CSL (which introduces a C12 chloro substituent and alters the D2/D1 Ki ratio from 2.3 to 1.0) further establish l-SPD as a benchmark for evaluating how substituent changes impact receptor subtype selectivity within the THPB chemotype [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Stepholidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.